![molecular formula C7H4BrF3O2 B1287054 4-Bromo-3-(trifluoromethoxy)phenol CAS No. 886499-93-0](/img/structure/B1287054.png)
4-Bromo-3-(trifluoromethoxy)phenol
Overview
Description
4-Bromo-3-(trifluoromethoxy)phenol is a chemical compound with the CAS Number: 886499-93-0 . It has a molecular weight of 257.01 and is typically in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-3-(trifluoromethoxy)phenol . The InChI code is 1S/C7H4BrF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H .Physical And Chemical Properties Analysis
This compound has a boiling point of 45-48°C . It is a solid at room temperature . .Scientific Research Applications
Basic Building Block for Pharmaceutical Drugs
“4-Bromo-3-(trifluoromethoxy)phenol” is used as a basic building block in the synthesis of numerous pharmaceutical drugs . The unique properties of this compound make it an essential component in the development of new and effective medications.
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group in “4-Bromo-3-(trifluoromethoxy)phenol” has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Oxidative Stress Research
Derivatives of “4-Bromo-3-(trifluoromethoxy)phenol” have been used in research studying oxidative stress . These studies are crucial for understanding the role of oxidative stress in various diseases and developing potential treatments.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
4-Bromo-3-(trifluoromethoxy)phenol is a phenolic organic compound . It is often used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound in the SM coupling reaction is the palladium catalyst .
Mode of Action
In the SM coupling reaction, 4-Bromo-3-(trifluoromethoxy)phenol acts as a boron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the 4-Bromo-3-(trifluoromethoxy)phenol, which acts as a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the sm coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The primary result of the action of 4-Bromo-3-(trifluoromethoxy)phenol is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of 4-Bromo-3-(trifluoromethoxy)phenol can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Moreover, the organoboron reagents used in the reaction, including 4-Bromo-3-(trifluoromethoxy)phenol, are generally stable, readily prepared, and environmentally benign .
properties
IUPAC Name |
4-bromo-3-(trifluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJZBAVEKVWHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590675 | |
Record name | 4-Bromo-3-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethoxy)phenol | |
CAS RN |
886499-93-0 | |
Record name | 4-Bromo-3-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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